Pseudosaccharin chloride

概要

説明

準備方法

合成経路と反応条件: 擬似サッカリンクロリドはいくつかの方法で合成できます。 一般的な方法の1つは、サッカリンの塩素化であり、サッカリンをチオニルクロリドまたは五塩化リンで処理して塩素原子を導入します 。 別の方法は、触媒量のN、N-ジメチルホルムアミドの存在下で、サッカリンをビス(トリクロロメチル)カーボネートと反応させる方法であり、穏やかな条件下で擬似サッカリンクロリドが生成されます .

工業的製造方法: 工業的な環境では、擬似サッカリンクロリドは通常、大規模な塩素化プロセスを用いて製造されます。 これらのプロセスは、多くの場合、チオニルクロリドまたは五塩化リンを塩素化剤として用い、反応は制御された環境で行われ、高収率と高純度が保証されます .

化学反応の分析

反応の種類: 擬似サッカリンクロリドは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

アミジン化合物: アミンとの反応から生成されます.

サッカリンと塩酸: 加水分解から生成されます.

4. 科学研究への応用

擬似サッカリンクロリドは、科学研究においていくつかの応用があります。

科学的研究の応用

Chemical Synthesis

Pseudosaccharin chloride serves as a valuable reagent in organic synthesis. It is utilized to produce various derivatives and intermediates through chlorination reactions. The synthesis typically involves treating saccharin with chlorinating agents like thionyl chloride or phosphorus pentachloride. This process introduces chlorine into the molecular structure, allowing further functionalization and derivatization.

Table 1: Synthetic Routes for this compound

| Method | Description |

|---|---|

| Chlorination with Thionyl Chloride | Saccharin is treated with thionyl chloride to introduce chlorine. |

| Chlorination with Phosphorus Pentachloride | An alternative method using phosphorus pentachloride as a chlorinating agent. |

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, including enzyme inhibition. Notably, some derivatives have been studied for their potential as elastase inhibitors, which could have therapeutic implications in conditions involving tissue degradation.

Case Study: Elastase Inhibition

A study evaluated various pseudosaccharin amine derivatives for their elastase inhibitory activity. The results demonstrated that certain derivatives effectively inhibited elastase, suggesting their potential use in treating diseases characterized by excessive elastase activity, such as emphysema and chronic obstructive pulmonary disease .

Medicinal Chemistry

This compound and its derivatives are being explored for their potential as therapeutic agents. The unique structural features of these compounds allow for the development of new drugs targeting various diseases, including cancer and cardiovascular conditions.

Table 2: Pharmacological Properties of Pseudosaccharin Derivatives

| Property | Value/Observation |

|---|---|

| In vitro metabolic stability | Varies among derivatives; some show high stability. |

| Plasma protein binding | Certain derivatives exhibit favorable binding profiles. |

| Caco-2 permeability | Assessed for intestinal absorption potential. |

| Aqueous solubility | Solubility varies; key for formulation development. |

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds. Its role in manufacturing processes highlights its significance beyond laboratory research.

作用機序

擬似サッカリンクロリドの正確な作用機序は、まだ完全に解明されていません。 さまざまな分子標的と経路に作用することが知られています。 例えば、その誘導体は、組織中のエラスチン分解に関与する酵素であるエラスターゼを阻害することが示されています 。 この阻害は、擬似サッカリン誘導体と酵素との間の安定な複合体の形成によって起こり、酵素がその天然基質と相互作用するのを防ぎます .

類似の化合物:

サッカリン: 塩素原子を持たない、類似の構造的特徴を持つ関連化合物。

チオサッカリン: 擬似サッカリン誘導体の合成に使用できる別の関連化合物.

独自性: 擬似サッカリンクロリドは、アミンと安定なアミジン型化合物を形成できることと、潜在的な生物学的活性を持つことから独自性を持っています。 塩素化された構造は、サッカリンなどの非塩素化されたアナログと比較して、異なる反応性を示します .

類似化合物との比較

Saccharin: A related compound with similar structural features but without the chlorine atom.

Thiosaccharin: Another related compound that can be used to synthesize pseudosaccharin derivatives.

Uniqueness: Pseudosaccharin chloride is unique due to its ability to form stable amidine-type compounds with amines and its potential biological activities. Its chlorinated structure also provides distinct reactivity compared to non-chlorinated analogs like saccharin .

生物活性

Pseudosaccharin chloride is a synthetic compound derived from saccharin, a well-known artificial sweetener. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and environmental sciences. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and cytotoxic properties, as well as relevant case studies and research findings.

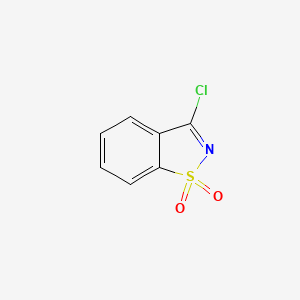

Chemical Structure and Properties

This compound is characterized by a benzisothiazole core, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated a series of saccharin derivatives, including this compound, against various microbial strains. The results demonstrated that these compounds showed promising antimicrobial effects, with some derivatives achieving over 90% inhibition of microbial growth compared to standard controls .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microbial Strain | Inhibition (%) | Control (%) |

|---|---|---|---|

| This compound | E. coli | 90.29 | 61.96 |

| N-(1-methyl-2H-tetrazol-5-yl) | S. aureus | 85.00 | 60.00 |

| N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amine | C. albicans | 88.50 | 62.50 |

Antioxidant Properties

This compound has also been investigated for its antioxidant activity. In vitro assays demonstrated that the compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | Control (%) |

|---|---|---|

| This compound | 90.29 | 61.96 |

| Butylated Hydroxytoluene | 80.00 | - |

Cytotoxicity Studies

Cytotoxicity assessments using H7PX glioma cells revealed that this compound and its derivatives exhibited low toxicity at concentrations up to 100 µg/mL . This suggests that while the compound is effective against pathogens, it may be safe for use in therapeutic contexts.

Case Study: Long-Term Effects of Saccharin Consumption

A related study on saccharin consumption highlighted the physiological impacts of long-term exposure to saccharin compounds, including this compound. In male Wistar rats treated with varying doses of sodium saccharin, significant changes in body weight and biochemical parameters were observed over a period of 120 days . Notably, elevated levels of glucose and creatinine were recorded, suggesting potential metabolic effects associated with prolonged exposure.

Table 3: Physiological Effects of Saccharin in Rats

| Treatment Dose (mg/kg) | Body Weight Change (%) | Serum Glucose Change (%) | Creatinine Change (%) |

|---|---|---|---|

| Control | - | - | - |

| 2.5 | +34 | +75 | +125 |

| 5 | +67 | +62 | +114 |

| 10 | +70 | +40 | +26 |

特性

IUPAC Name |

3-chloro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEJRJPHNPIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205255 | |

| Record name | Pseudosaccharin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-19-1 | |

| Record name | Pseudosaccharin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudosaccharin chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pseudosaccharin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudosaccharin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-benzothiazole 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOSACCHARIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYD6UVV3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。